2H-1,2,3-Triazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,2,3-Triazole-4-sulfonyl chloride is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and two carbon atoms. This compound is part of the triazole family, which is known for its diverse chemical properties and wide range of applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,3-Triazole-4-sulfonyl chloride typically involves the reaction of 1H-1,2,3-triazole with sulfonyl chloride in the presence of a base such as triethylamine. This reaction is carried out under mild conditions, usually at room temperature, to ensure high yields and regioselectivity .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2H-1,2,3-Triazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
2H-1,2,3-Triazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic applications, such as antimicrobial and anticancer agents.
Industry: It is used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2H-1,2,3-Triazole-4-sulfonyl chloride involves its ability to form covalent bonds with target molecules. This compound can interact with enzymes and receptors, leading to the inhibition or activation of specific biochemical pathways. The triazole ring’s nitrogen atoms play a crucial role in these interactions, facilitating the formation of stable complexes with the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-1,2,3-Triazole-4-sulfonyl chloride include other triazole derivatives such as 1H-1,2,3-triazole and 1H-1,2,4-triazole. These compounds share the triazole ring structure but differ in the position of the nitrogen atoms and the presence of additional functional groups .
Uniqueness
What sets this compound apart from other triazole derivatives is its sulfonyl chloride group, which imparts unique reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of various biologically active and industrially relevant compounds .
Properties
IUPAC Name |
2H-triazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2ClN3O2S/c3-9(7,8)2-1-4-6-5-2/h1H,(H,4,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUKEYUSXBGYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.